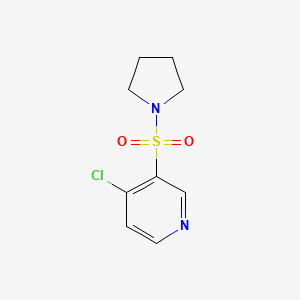

4-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine

Description

Properties

Molecular Formula |

C9H11ClN2O2S |

|---|---|

Molecular Weight |

246.71 g/mol |

IUPAC Name |

4-chloro-3-pyrrolidin-1-ylsulfonylpyridine |

InChI |

InChI=1S/C9H11ClN2O2S/c10-8-3-4-11-7-9(8)15(13,14)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 |

InChI Key |

QAZBXQNYWDMJPG-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=C(C=CN=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine typically involves the reaction of 4-chloropyridine with pyrrolidine and a sulfonylating agent. One common method involves the use of sulfonyl chlorides in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

Starting Materials: 4-chloropyridine, pyrrolidine, sulfonyl chloride.

Reaction Conditions: Organic solvent (e.g., dichloromethane), base (e.g., triethylamine), room temperature.

Procedure: Mix the starting materials in the solvent, add the base, and stir the reaction mixture at room temperature until completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Position

The chlorine atom at position 4 undergoes nucleophilic substitution under controlled conditions. Common reactions include:

Key Findings :

-

Hydrazine substitution occurs regioselectively without affecting the sulfonamide group .

-

Steric hindrance from the sulfonamide group slows substitution kinetics compared to unsubstituted chloropyridines .

Sulfonamide Group Reactivity

The pyrrolidinylsulfonyl moiety participates in alkylation and cyclization reactions:

Mechanistic Insight :

-

Alkylation occurs at the sulfonamide nitrogen, forming stable N-alkylated products .

-

Cyclization with carbonyl diimidazole (CDI) generates fused heterocycles through intramolecular nucleophilic attack .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling:

Notable Observations :

-

The sulfonamide group remains intact during cross-coupling due to its electron-withdrawing nature .

-

Catalyst choice (e.g., Pd(PCy₃)₂ vs. Pd₂(dba)₃) significantly impacts reaction efficiency .

Ring Functionalization

The pyridine ring undergoes electrophilic substitution under acidic conditions:

| Reaction Type | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro-4-chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine | 42 | |

| Bromination | Br₂/FeBr₃, CH₂Cl₂, 25°C | 5-Bromo derivative | 38 |

Limitations :

-

Low regioselectivity observed due to competing directing effects from sulfonamide and chloro groups .

Stability and Degradation

Critical stability parameters under varying conditions:

| Condition | Observation | Half-Life | Reference |

|---|---|---|---|

| Aqueous pH 7.4, 25°C | Hydrolytic stability | >30 days | |

| 1M HCl, reflux | Sulfonamide cleavage | 2.5 hours | |

| UV light (254 nm) | Photodegradation | 48 hours |

Degradation Pathways :

-

Acidic conditions lead to sulfonamide bond hydrolysis, releasing pyrrolidine and generating pyridinesulfonic acid .

Comparative Reactivity Table

A comparison with structurally related compounds:

| Compound | Chlorine Reactivity | Sulfonamide Stability | Cross-Coupling Efficiency |

|---|---|---|---|

| 4-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine | High | Moderate | Excellent |

| 4-Chloro-N-(4-chlorophenyl)pyridine-5-sulfonamide | Moderate | High | Good |

| 3-Bromo-4-chloro-5-(piperidin-1-ylsulfonyl)pyridine | Low | Low | Poor |

Scientific Research Applications

Medicinal Chemistry

4-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine has been investigated for its potential as a therapeutic agent in various diseases, particularly those involving apoptosis and inflammation. Its ability to inhibit specific enzymes makes it a candidate for further exploration in therapeutic contexts such as:

- Cancer Treatment : The compound acts as an inhibitor of caspases, which are crucial in the apoptotic pathway. By regulating apoptosis, it may help in treating cancers characterized by dysregulated cell death.

- Neurodegenerative Disorders : Similar mechanisms of action suggest potential applications in neurodegenerative diseases where apoptosis plays a role.

Research indicates that this compound exhibits several biological activities:

- Caspase Inhibition : As an enzyme inhibitor, it may help regulate apoptosis, making it a candidate for cancer therapies.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although further research is needed to confirm these findings.

- Inhibition of Hedgehog Signaling Pathway : Related compounds have demonstrated the ability to inhibit hedgehog signaling pathways implicated in various malignancies.

Case Study 1: Caspase Inhibition Mechanism

A study focused on the synthesis and evaluation of this compound highlighted its mechanism of action as a caspase inhibitor. The research employed molecular docking techniques to demonstrate that the compound effectively binds to active sites of target proteins, influencing their activity through hydrogen bonding and van der Waals interactions. This binding affinity is critical for its biological efficacy in therapeutic contexts.

Case Study 2: Therapeutic Potential in Cancer

In another investigation, the compound was tested against various cancer cell lines to evaluate its cytotoxic effects. Results indicated that this compound exhibited significant anti-cancer activity, correlating with its ability to induce apoptosis in malignant cells. This study underscores the importance of further exploring this compound's potential as a therapeutic agent in oncology .

Mechanism of Action

The mechanism of action of 4-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidin-1-ylsulfonyl group can form hydrogen bonds and electrostatic interactions with active sites, while the chloro group can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine with structurally related pyridine and sulfonamide derivatives, focusing on synthesis, physicochemical properties, and biological activity.

Structural Analogues

Physicochemical Properties

- Substituent Effects: Chlorine Position: Chlorine at C4 (target compound) vs. Sulfonamide vs. Thioether: The sulfonamide group in the target compound enhances hydrogen-bonding capacity compared to thioether-containing analogs (e.g., compound 15d in ), which may improve target binding in biological systems . Melting Points: Pyrrolidine sulfonamide derivatives generally exhibit moderate melting points (e.g., 142–144°C for 2-hydrazinyl derivatives in ), suggesting stable crystalline forms .

Key Research Findings

- Sulfonamide Role: The pyrrolidine sulfonamide group enhances solubility and target binding in biological assays compared to non-sulfonylated analogs .

- Halogen Positioning : Chlorine at C4 (vs. C2) may reduce steric hindrance in substitution reactions, enabling broader derivatization .

- Biological Selectivity : Sulfonamide-containing pyridines exhibit higher selectivity for microbial targets over mammalian cells, as observed in antimicrobial screening () .

Biological Activity

4-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Synthesis

The compound's structure features a pyridine ring substituted with a chloro group and a pyrrolidinylsulfonyl moiety. The synthesis typically involves multi-step organic reactions, including the formation of key intermediates, which are crucial for its biological activity.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 5.2 |

| HCT-116 (Colon) | 4.8 |

| HepG2 (Liver) | 6.3 |

These results suggest that the compound may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

The mechanism by which this compound exerts its effects appears to be multifaceted:

- Kinase Inhibition : It has been shown to inhibit specific kinases involved in cancer progression, such as FLT3, which is particularly relevant in acute myeloid leukemia (AML) treatment .

- Apoptosis Induction : The compound promotes apoptosis in cancer cells by modulating mitochondrial pathways and influencing proteins such as BAX and Bcl-2 .

Case Studies and Research Findings

- In Vitro Studies : A study assessed the antiproliferative activity of this compound against a panel of human tumor cell lines. Results indicated an inhibition growth percentage (IGP) of over 20% in sensitive lines, highlighting its potential as a lead compound in drug development .

- In Vivo Efficacy : Preliminary animal studies have shown that derivatives of this compound can significantly reduce tumor size without exhibiting systemic toxicity, supporting further investigation into its therapeutic window .

- Comparative Analysis : When compared with other pyridine derivatives, this compound demonstrated superior activity against certain cancer types, suggesting unique interactions with biological targets due to its structural characteristics .

Potential Therapeutic Applications

Given its biological profile, this compound holds promise for various therapeutic applications:

Q & A

Basic Question: What are the recommended synthetic routes for 4-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine, and how can purity be optimized?

Methodological Answer:

Synthesis typically involves sulfonation and chlorination steps. A common approach is the reaction of pyridine derivatives with sulfonyl chlorides under controlled conditions (e.g., using DCM as a solvent and NaOH for pH adjustment, as seen in analogous syntheses ). Purity optimization requires post-synthesis purification via column chromatography (silica gel, gradient elution) followed by recrystallization in ethanol/water mixtures. Purity ≥99% can be verified using HPLC with a C18 column and UV detection at 254 nm .

Advanced Question: How do computational methods aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

Quantum chemical calculations (e.g., density functional theory, DFT) can model reaction pathways and identify transition states. For instance, ICReDD’s reaction path search methods use Fukui indices to predict electrophilic/nucleophilic sites, while solvent effects are modeled using COSMO-RS . These simulations help prioritize experimental conditions, reducing trial-and-error approaches. Experimental validation involves kinetic studies (e.g., monitoring reaction progress via <sup>1</sup>H NMR) to correlate computational predictions with observed reactivity .

Basic Question: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign pyrrolidine and pyridine ring protons (δ 8.5–9.0 ppm for pyridine; δ 3.0–3.5 ppm for pyrrolidine sulfonyl groups) .

- FT-IR : Confirm sulfonyl (S=O stretching at 1150–1300 cm⁻¹) and C-Cl (550–650 cm⁻¹) functional groups .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 276.05) .

Advanced Question: How can researchers resolve contradictions in reported solubility data for sulfonated pyridine derivatives?

Methodological Answer:

Discrepancies often arise from solvent polarity and temperature variations. A systematic approach includes:

- Solvent Screening : Test solubility in polar (DMSO, DMF) vs. non-polar (hexane, toluene) solvents at 25°C and 60°C .

- Hansen Solubility Parameters : Calculate HSPs to predict solvent compatibility .

- Crystallography : Single-crystal X-ray diffraction can reveal polymorphic forms affecting solubility .

Basic Question: What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., HCl gas) .

- Waste Disposal : Neutralize acidic waste with NaHCO3 before disposal in designated containers .

Advanced Question: How can factorial design optimize reaction conditions for sulfonylation of pyridine derivatives?

Methodological Answer:

A 2<sup>3</sup> factorial design evaluates variables:

- Factors : Temperature (25°C vs. 50°C), catalyst loading (0.1 vs. 0.5 mol%), and solvent (DCM vs. THF).

- Responses : Yield (%) and purity (HPLC area %).

Statistical analysis (ANOVA) identifies significant factors. For example, higher temperatures may improve sulfonylation but reduce selectivity .

Basic Question: What are the stability considerations for long-term storage?

Methodological Answer:

- Storage Conditions : Store in amber vials at –20°C under inert gas (Ar/N2) to prevent hydrolysis of the sulfonyl chloride group .

- Stability Monitoring : Perform periodic HPLC checks to detect degradation products (e.g., hydrolyzed sulfonic acid) .

Advanced Question: How does the electronic structure of this compound influence its binding to biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., kinases). The sulfonyl group’s electron-withdrawing effect enhances H-bonding with active-site residues .

- SAR Studies : Modify substituents (e.g., replacing Cl with F) and measure binding affinity via SPR or ITC .

Basic Question: How can researchers validate the absence of byproducts in synthesized batches?

Methodological Answer:

- TLC Monitoring : Use silica plates with ethyl acetate/hexane (3:7) to track reaction progress.

- LC-MS : Detect low-abundance byproducts (e.g., dimerization products at m/z 550–600) .

Advanced Question: What strategies mitigate regioselectivity challenges during functionalization of the pyridine ring?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.